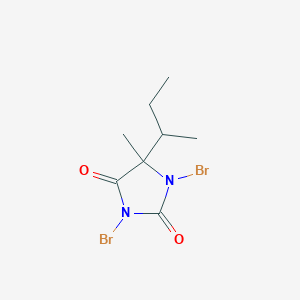
tris(3,5-diphenylphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(3,5-diphenylphenyl)phosphane: is an organophosphorus compound characterized by the presence of three 3,5-diphenylphenyl groups attached to a central phosphorus atom. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(3,5-diphenylphenyl)phosphane can be synthesized through several methods. One common approach involves the reaction of halogenophosphines with organometallic reagents. Another method includes the addition of phosphorus-hydrogen bonds to unsaturated compounds. Additionally, the reduction of phosphine oxides and related compounds can also yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process often requires the use of inert atmospheres to prevent oxidation and degradation of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(3,5-diphenylphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine from its oxide form.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: Tris(3,5-diphenylphenyl)phosphane is widely used as a ligand in coordination chemistry, particularly in the formation of metal complexes. These complexes are often employed as catalysts in various organic reactions, including hydrogenation and cross-coupling reactions .
Biology and Medicine: In biological research, this compound derivatives are studied for their potential use in drug delivery systems and as therapeutic agents. The compound’s ability to form stable complexes with metals makes it a candidate for targeted drug delivery .
Industry: Industrially, this compound is used in the production of flame retardants, plasticizers, and stabilizers for polymers. Its unique properties enhance the performance and durability of these materials .
Wirkmechanismus
The mechanism by which tris(3,5-diphenylphenyl)phosphane exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalysts, facilitating various chemical reactions by lowering the activation energy and increasing reaction rates. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Vergleich Mit ähnlichen Verbindungen
- Tris(3,5-dimethylphenyl)phosphane
- Tris(4-methoxyphenyl)phosphane
- Tris(2,4,6-trimethylphenyl)phosphane
- Tris(4-fluorophenyl)phosphane
- Tris(4-chlorophenyl)phosphane
Uniqueness: Tris(3,5-diphenylphenyl)phosphane is unique due to its bulky phenyl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in applications requiring high stability and selectivity, such as in catalysis and material science .
Eigenschaften
CAS-Nummer |
561068-06-2 |
|---|---|
Molekularformel |
C54H39P |
Molekulargewicht |
718.9 g/mol |
IUPAC-Name |
tris(3,5-diphenylphenyl)phosphane |
InChI |
InChI=1S/C54H39P/c1-7-19-40(20-8-1)46-31-47(41-21-9-2-10-22-41)35-52(34-46)55(53-36-48(42-23-11-3-12-24-42)32-49(37-53)43-25-13-4-14-26-43)54-38-50(44-27-15-5-16-28-44)33-51(39-54)45-29-17-6-18-30-45/h1-39H |
InChI-Schlüssel |
GJXYFZSLAQBDTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)P(C3=CC(=CC(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


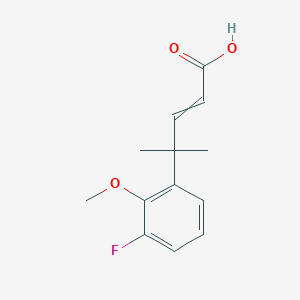
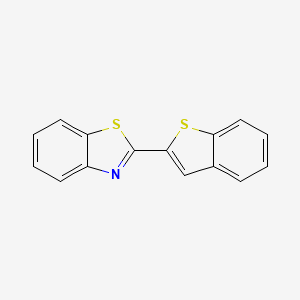
![Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane](/img/structure/B14229616.png)
![3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14229622.png)
![1-[3-(Dimethylamino)phenyl]butane-1,3-dione](/img/structure/B14229628.png)

![Hydroperoxide, 1-[2-(4-methoxyphenyl)ethyl]-1,2-dimethylpropyl](/img/structure/B14229640.png)
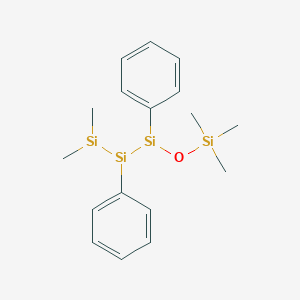

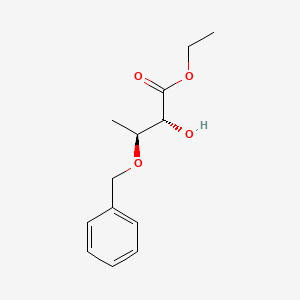
![N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14229672.png)
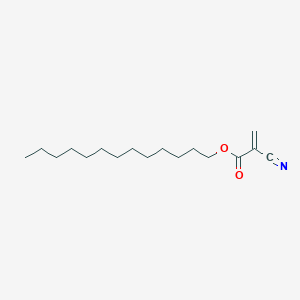
![4H-Imidazo[5,1-D][1,2,3,5]thiatriazine](/img/structure/B14229698.png)
